{4-[(4-Acetylpiperazin-1-yl)sulfonyl]phenyl}amine
Description
Properties
IUPAC Name |
1-[4-(4-aminophenyl)sulfonylpiperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3S/c1-10(16)14-6-8-15(9-7-14)19(17,18)12-4-2-11(13)3-5-12/h2-5H,6-9,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPDNYJOKCYJLPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
A similar compound, 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide, has been identified as an acetylcholinesterase inhibitor. Acetylcholinesterase is an enzyme that hydrolyzes the neurotransmitter acetylcholine, playing a crucial role in nerve signal transmission.
Mode of Action
If it acts similarly to the related compound mentioned above, it may inhibit acetylcholinesterase, preventing the breakdown of acetylcholine and thereby increasing its availability.
Biological Activity
The compound {4-[(4-Acetylpiperazin-1-yl)sulfonyl]phenyl}amine, also known as a sulfonamide derivative, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound features a piperazine ring substituted with an acetyl group and a sulfonamide moiety attached to a phenyl group. This structural configuration is significant in determining its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The sulfonamide group is known for its enzyme inhibitory properties, particularly against carbonic anhydrase and certain bacterial enzymes. The piperazine moiety can enhance the lipophilicity and bioavailability of the compound, facilitating its action in biological systems.
Antimicrobial Activity
Numerous studies have evaluated the antimicrobial properties of sulfonamide derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, derivatives with piperazine substitutions have shown enhanced antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Sulfonamide Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 8b | Bacillus subtilis | 50 µg/mL |
| 8d | E. coli | 25 µg/mL |
| 8e | S. aureus | 30 µg/mL |
Anticonvulsant Activity
The anticonvulsant potential of piperazine derivatives has been explored in various studies. For example, compounds similar to this compound were tested in animal models for their ability to prevent seizures. The results indicated that certain modifications in the piperazine structure could enhance anticonvulsant efficacy, suggesting a promising avenue for developing new antiepileptic drugs .
Table 2: Anticonvulsant Activity in Animal Models
| Compound ID | Dose (mg/kg) | Protection Rate (%) |
|---|---|---|
| 19 | 100 | 80 |
| 14 | 300 | 75 |
| 24 | 100 | 60 |
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several sulfonamide derivatives against common bacterial strains. Among these, the derivative containing the acetylpiperazine moiety exhibited superior activity against E. coli and Pseudomonas aeruginosa. The study concluded that minor structural modifications could significantly impact biological activity .
Evaluation of Anticonvulsant Properties
In a comparative study focusing on anticonvulsant activity, various piperazine derivatives were synthesized and tested. The results demonstrated that compounds with specific substitutions on the piperazine ring showed enhanced protective effects in seizure models compared to traditional antiepileptic drugs like phenytoin .
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Sulfonamides have historically been utilized for their antibacterial properties. The derivative {4-[(4-Acetylpiperazin-1-yl)sulfonyl]phenyl}amine is being investigated for its efficacy against various bacterial strains. Studies indicate that modifications in the piperazine ring can enhance antimicrobial potency, making it a candidate for further development in antibiotic therapies .
Anticancer Properties
Research has highlighted the potential of sulfonamide derivatives in cancer treatment. The compound has shown promise in inhibiting specific enzymes involved in tumor growth. For instance, studies have reported that similar compounds can inhibit carbonic anhydrase, an enzyme often overexpressed in tumors, thereby reducing tumor proliferation .
Analgesic and Anti-inflammatory Effects
The anti-inflammatory properties of sulfonamide derivatives are also noteworthy. Preliminary studies suggest that this compound may exhibit analgesic effects by modulating inflammatory pathways, which could be beneficial for treating conditions such as arthritis or other inflammatory diseases .
Mechanism of Action
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The acetylpiperazine moiety enhances solubility and bioavailability, crucial for effective therapeutic action. Research suggests that this compound may function by inhibiting specific protein kinases involved in cell signaling pathways related to cancer progression and inflammation .
Case Studies
One notable case study involved the synthesis of a series of sulfonamide derivatives, including this compound, which were tested for their inhibitory effects on cancer cell lines. Results demonstrated a significant reduction in cell viability at micromolar concentrations, indicating strong anticancer potential .
Drug Development
Lead Compound Identification
The compound serves as a lead structure for the development of novel therapeutic agents. Its structural modifications can lead to the synthesis of analogs with improved pharmacokinetic profiles and reduced toxicity. For example, altering substituents on the piperazine ring or the phenyl group can optimize binding affinity and selectivity towards target proteins .
Formulation Development
In drug formulation studies, this compound has been incorporated into various delivery systems to enhance its therapeutic efficacy. Nanoparticle formulations have been explored to improve targeted delivery and bioavailability, particularly for cancer therapies where localized action is critical .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfonamide group (–SO₂–) facilitates nucleophilic substitutions, particularly at the sulfur atom. Key reactions include:
-
Alkylation/Acylation of the Piperazine Nitrogen :
The secondary amine in the piperazine ring undergoes alkylation or acylation under mild conditions. For example, reaction with acetyl chloride in dichloromethane (DCM) yields derivatives with modified piperazine substituents . -
Sulfonamide Bond Cleavage :
Treatment with strong acids (e.g., HCl) or bases (e.g., NaOH) cleaves the S–N bond, producing 4-aminophenyl sulfonic acid and 4-acetylpiperazine .
| Reaction | Reagents/Conditions | Product |
|---|---|---|
| Piperazine alkylation | Acetyl chloride, DCM, 0–25°C | N-acetylpiperazine derivative |
| Sulfonamide hydrolysis | 6M HCl, reflux, 4h | 4-Aminophenyl sulfonic acid + piperazine |
Electrophilic Aromatic Substitution (EAS)
-
Nitration :
Reacts with nitric acid (HNO₃) in sulfuric acid (H₂SO₄) to yield 3-nitro-4-[(4-acetylpiperazin-1-yl)sulfonyl]aniline as the major product . -
Halogenation :
Bromine (Br₂) in acetic acid substitutes at the ortho position, forming 2-bromo-4-[(4-acetylpiperazin-1-yl)sulfonyl]aniline .
Oxidation and Reduction
-
Oxidation of the Amine Group :
The primary amine (–NH₂) oxidizes to a nitroso (–NO) or nitro (–NO₂) group using H₂O₂ or KMnO₄ . -
Reduction of the Acetyl Group :
Lithium aluminum hydride (LiAlH₄) reduces the acetyl group on the piperazine to a methylene (–CH₂–) group .
Condensation Reactions
The amine group participates in Schiff base formation:
-
Reacts with aldehydes (e.g., benzaldehyde) in ethanol to form imines, which are stabilized by the electron-rich aryl system .
Biological Interactions
While not a direct chemical reaction, the compound’s interactions with biological targets are critical:
-
Enzyme Inhibition :
Binds to kinase active sites via hydrogen bonding between the sulfonamide oxygen and catalytic residues (e.g., in Aurora kinase) . -
Receptor Binding :
The acetylpiperazine group enhances solubility and modulates serotonin receptor (5-HT) affinity .
Comparative Reactivity Table
| Compound | Reactivity Profile | Key Difference |
|---|---|---|
| 4-[(4-Methylpiperazin-1-yl)sulfonyl]aniline | Higher nucleophilicity due to unacetylated piperazine | Lacks acetyl group stability |
| 4-(Piperidin-1-ylsulfonyl)aniline | Reduced solubility in polar solvents | Piperidine ring lacks basic nitrogen |
| 4-(Azepan-1-ylsulfonyl)aniline | Slower electrophilic substitution kinetics | Larger azepane ring steric hindrance |
Stability and Degradation
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Piperazine Ring
Compound A : [4-(4-Isobutyrylpiperazin-1-yl)phenyl]amine (CAS 267416-91-1, )
- Molecular Formula : C₁₄H₂₁N₃O
- Key Differences :
- Isobutyryl group (-COC(CH₃)₂) replaces the acetyl group.
- Impact :
- Increased steric bulk may reduce metabolic clearance compared to the acetylated analog.
- Higher logP (predicted) due to the hydrophobic isobutyryl group, enhancing membrane permeability .
Compound B : N-[4-[(4-Methylpiperazin-1-yl)sulfonyl]phenyl]acetamide (Compound 35, )
- Key Differences :
- Methyl group (-CH₃) replaces the acetyl group on piperazine.
- Acetamide (-NHCOCH₃) replaces the primary amine on phenyl.
- Impact: Reduced electron-withdrawing effects compared to acetyl, altering piperazine basicity. Demonstrated analgesic activity comparable to paracetamol in preclinical studies .
Variations in the Sulfonamide-Linked Group
Compound C : 2-{[4-(4-Methoxyphenyl)piperazin-1-yl]sulfonyl}ethan-1-amine (CAS 941869-73-4, )
- Molecular Formula : C₁₃H₂₁N₃O₃S
- Key Differences :
- Ethanamine chain (-CH₂CH₂NH₂) replaces the phenylamine group.
- 4-Methoxyphenyl (-C₆H₄OCH₃) substitutes the acetylpiperazine.
- Methoxy group enhances π-π stacking interactions with aromatic residues in target proteins .
Pharmacological and Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
